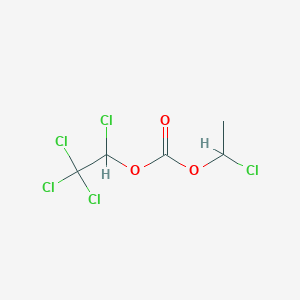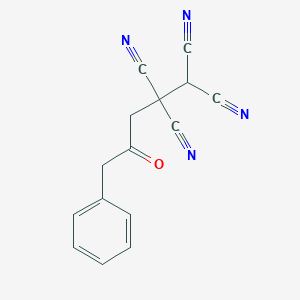
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C13H6N4O This compound is notable for its unique structure, which includes a phenyl group and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. This reaction typically occurs in the presence of a catalytic amount of hydrochloric acid and can take several days to complete . Another method involves a solvent-free synthesis, which is more environmentally friendly and yields the compound in high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The solvent-free method is particularly advantageous for industrial applications due to its simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, acetic acid, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted malononitriles and other complex organic molecules that can be used in further synthetic applications .
Scientific Research Applications
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to its reactive nitrile groups and phenyl ring. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds share a similar structure but differ in the length of the carbon chain and the presence of substituents.
Tricyanofuran (TCF) and Tricyanopyrrole (TCP) Derivatives: These compounds contain the buta-1,3-diene-1,1,3-tricarbonitrile moiety and are used in similar applications.
Uniqueness
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which includes a phenyl group and multiple nitrile groups. This structure provides it with distinct reactivity and makes it a valuable compound for synthesizing a wide range of complex organic molecules .
Properties
CAS No. |
112332-11-3 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-8-13(9-17)15(10-18,11-19)7-14(20)6-12-4-2-1-3-5-12/h1-5,13H,6-7H2 |
InChI Key |
CEQDHXQNBLNSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
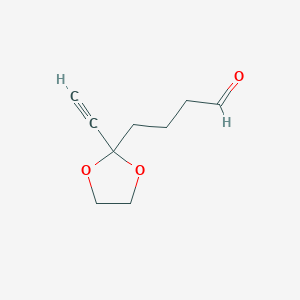
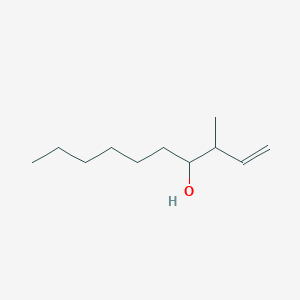

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
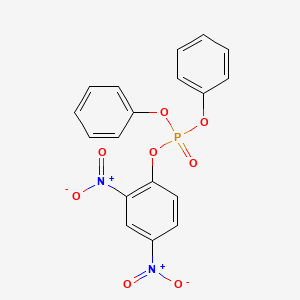

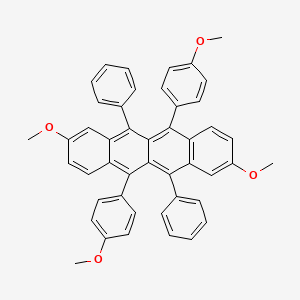

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)

